molecular formula C9H4Br2ClF3O B13720906 2'-Bromo-4'-chloro-6'-(trifluoromethyl)phenacyl bromide

2'-Bromo-4'-chloro-6'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13720906
M. Wt: 380.38 g/mol
InChI Key: UHCBBIUUOSUMPK-UHFFFAOYSA-N
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Description

2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by bromination. The Friedel-Crafts acylation introduces the acyl group to the aromatic ring, and subsequent bromination adds the bromine atoms to the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and palladium catalysts for coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenacyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide is unique due to the presence of all three substituents (bromine, chlorine, and trifluoromethyl) on the phenacyl bromide structure. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable reagent in various synthetic applications.

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[2-bromo-4-chloro-6-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-7(16)8-5(9(13,14)15)1-4(12)2-6(8)11/h1-2H,3H2

InChI Key

UHCBBIUUOSUMPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)CBr)Br)Cl

Origin of Product

United States

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